

# Application Notes: Inducing Seizures in Zebrafish Larvae Using 4'-O-Methylpyridoxine (Ginkgotoxin)

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Compound of Interest		
Compound Name:	4'-O-Methylpyridoxine	
Cat. No.:	B075682	Get Quote

#### Introduction

**4'-O-Methylpyridoxine** (MPN), also known as ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1][2] It functions as an antivitamin B6, inducing seizures by disrupting the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying epilepsy and conducting high-throughput screening for anti-epileptic drugs (AEDs) due to its genetic tractability, rapid development, and physiological similarity to mammals.[5][6]

This application note provides a detailed protocol for establishing a chemically-induced seizure model in zebrafish larvae using MPN. Unlike broad-spectrum channel modulators like pentylenetetrazole (PTZ), the MPN model offers a distinct mechanism of action rooted in metabolic disruption, providing a complementary tool for epilepsy research and drug discovery. [1][7] This model is particularly useful for investigating vitamin B6-dependent epilepsies and screening compounds that may restore GABAergic homeostasis.

## **Mechanism of Action**

**4'-O-Methylpyridoxine** induces seizures by competitively inhibiting pyridoxal kinase, a critical enzyme in the vitamin B6 metabolic pathway.[3][8] This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[9] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate (an

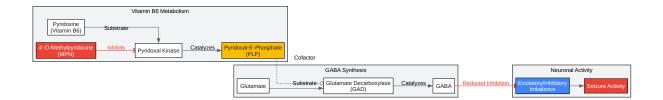


# Methodological & Application

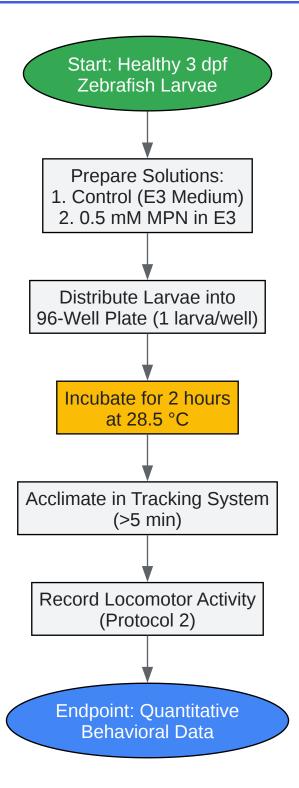
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excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter in the central nervous system).[8] The resulting reduction in GABA synthesis leads to an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and seizure activity. [4]

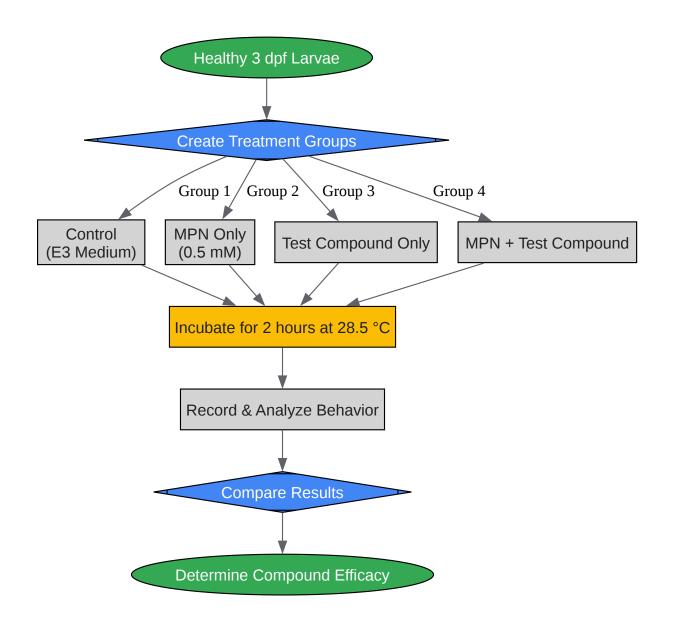












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